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Compound of Interest

Compound Name:
(3,5-Dibromo-Tyr1)-Leu-

Enkephalin

CAS No.: 72601-98-0

Cat. No.: B1435301

Get Quote

Executive Summary
Native enkephalins (Leu-enkephalin and Met-enkephalin) are potent endogenous opioid

agonists but fail as clinical therapeutics due to rapid enzymatic degradation (t½ < 2 min in

plasma) and poor Blood-Brain Barrier (BBB) permeability. Halogenation—the introduction of

Fluorine (F), Chlorine (Cl), Bromine (Br), or Iodine (I)—at specific residues transforms these

labile peptides into robust drug candidates. This guide analyzes the mechanistic impact of

halogenation on receptor affinity, metabolic stability, and lipophilicity, providing actionable

protocols for the development of next-generation opioid analgesics.

The Pharmacophore & The Challenge
The enkephalin pharmacophore consists of the N-terminal sequence Tyr¹-Gly²-Gly³-Phe⁴-

(Leu/Met)⁵.

Tyr¹: Essential for opioid receptor activation (phenolic hydroxyl group).

Gly²-Gly³: Provides flexibility (spacer).
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Phe⁴: Critical for aromatic stacking interactions within the receptor binding pocket.

Leu⁵/Met⁵: Determines Mu (MOR) vs. Delta (DOR) receptor selectivity.

The Limitation: The Tyr¹-Gly² bond is rapidly cleaved by aminopeptidases, and the Gly³-Phe⁴

bond is vulnerable to enkephalinase (neprilysin). Furthermore, the hydrophilic nature of the

peptide backbone restricts passive transport across the BBB.

Halogenation Strategies: Mechanisms of Action
Halogenation is not merely a steric modification; it introduces profound electronic and

physicochemical changes.

Electronic Effects (The Fluorine Factor)
Fluorine is highly electronegative (3.98 Pauling scale) but small (Van der Waals radius 1.47 Å,

close to Hydrogen's 1.20 Å).

C-F Bond Strength: The C-F bond is metabolically inert, blocking oxidative metabolism at

specific sites.

pKa Modulation: Fluorination of aromatic rings (e.g., Phe⁴) withdraws electron density,

altering the quadrupole moment of the phenyl ring. This strengthens

stacking interactions with aromatic residues (e.g., Trp, Tyr) in the receptor binding pocket.

Lipophilicity & Steric Bulk (Cl, Br, I)
Heavier halogens increase lipophilicity (LogP), which is directly correlated with BBB

permeability.

Chlorine/Bromine: significantly increase the partition coefficient.

Iodine: The large atomic radius (1.98 Å) can introduce steric clashes if placed incorrectly but

is invaluable for introducing radiolabels (¹²³I, ¹²⁵I) for SPECT/binding assays.

Detailed SAR Analysis
Modification of Phenylalanine (Phe⁴)
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The most successful halogenation strategy involves the Phe⁴ residue.

Para-Substitution (4'-Position):

4'-Cl-Phe⁴ and 4'-Br-Phe⁴: These analogs exhibit the most significant increase in BBB

permeability. The lipophilic halogen facilitates passive diffusion across the endothelial cells

of the BBB.

4'-F-Phe⁴: While it enhances metabolic stability, it often has a negligible effect on

lipophilicity compared to Cl/Br due to fluorine's high solvation energy. However, it

frequently retains high affinity for the Delta receptor.

4'-I-Phe⁴: Often used to enhance potency at the Delta receptor. The large iodine atom can

fill hydrophobic pockets in the DOR that are not accessible to the native Phe.

Meta-Substitution (3'-Position):

Recent studies indicate that meta-fluorination can fine-tune signaling bias. For instance,

modifying Phe⁴ in Leu-enkephalin can bias the receptor toward G-protein signaling over

-arrestin recruitment, potentially reducing side effects like tolerance.

Modification of Tyrosine (Tyr¹)
2',6'-Dimethyl-Tyr (Dmt): While not a halogenation, this is the gold standard for protecting the

Tyr¹-Gly² bond.

3'-Halogenation: Iodination of Tyr¹ is standard for creating radioligands (e.g., [¹²⁵I]Tyr¹-

enkephalin). However, this often reduces affinity for the Delta receptor compared to the Mu

receptor, shifting the selectivity profile. Caution: Heavy iodination at Tyr¹ can disrupt the

critical hydrogen bond network required for receptor activation.

Comparative Data: Stability and Affinity[1]
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Compound
Analog

Modification
Receptor
Affinity (Ki,
nM)

Plasma Half-
life (t½)

BBB
Permeability

Leu-Enkephalin Native
MOR: 1.5 | DOR:

2.0
~2 min Low

[D-Pen², D-

Pen⁵]Enk

(DPDPE)

Cyclic Constraint
MOR: >1000 |

DOR: 1.2
> 60 min Low

p-Cl-Phe⁴-

DPDPE

Halogenation

(Cl)

MOR: >1000 |

DOR: 0.5
> 300 min High

p-F-Phe⁴-Enk Halogenation (F)
MOR: 2.1 | DOR:

1.8
~15 min Moderate

LYS744
Phe(p-Cl) + C-

term mod

MOR: 1.3 | DOR:

Agonist
> 4 hrs High

Note: Data represents consensus values from multiple studies. Ki values are approximate and

dependent on assay conditions.

Experimental Protocols
Protocol A: Radioligand Binding Assay (Mu/Delta
Selectivity)
Objective: Determine the affinity (Ki) of halogenated analogs.

Materials:

Transfected CHO cells expressing human MOR or DOR.

Radioligands: [³H]DAMGO (Mu selective), [³H]DPDPE (Delta selective).

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]

Workflow:
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Membrane Preparation: Homogenize cells and centrifuge (40,000 x g) to isolate membrane

fractions. Resuspend in Assay Buffer.

Incubation:

Mix 50 µg membrane protein with 1 nM radioligand.

Add increasing concentrations of the halogenated test compound (

M to

M).

Incubate for 90 min at 25°C.

Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine

to reduce non-specific binding) using a cell harvester.

Quantification: Measure radioactivity via liquid scintillation counting.

Analysis: Calculate IC₅₀ using non-linear regression; convert to Ki using the Cheng-Prusoff

equation:

.

Protocol B: Metabolic Stability Assay
Objective: Assess resistance to peptidases.

Workflow:

Preparation: Incubate 10 µM test compound in pooled human plasma or rat brain

homogenate at 37°C.

Sampling: Aliquot samples at t = 0, 15, 30, 60, 120, and 240 min.

Quenching: Stop reaction immediately by adding ice-cold Acetonitrile (1:3 ratio) containing

an internal standard.
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Analysis: Centrifuge to remove proteins. Analyze supernatant via LC-MS/MS.

Calculation: Plot ln(concentration) vs. time to determine the degradation rate constant (

) and half-life (

).

Visualization of Signaling & Workflow
Opioid Receptor Signaling Pathway
The following diagram illustrates the G-protein coupled pathway activated by enkephalins.

Halogenated analogs aim to bias this pathway or maintain activation duration.
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Figure 1: GPCR signaling cascade initiated by Enkephalin binding. Halogenation can alter the

residence time on the receptor, influencing the balance between Gi signaling (analgesia) and

Beta-Arrestin recruitment (tolerance).
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SAR Optimization Workflow
This workflow describes the iterative process of developing halogenated analogs.
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Figure 2: The iterative cycle of enkephalin optimization. Note the critical checkpoint at In Vitro

Screening before proceeding to costly In Vivo models.

Therapeutic Implications
The primary application of halogenated enkephalins is Pain Management. By increasing BBB

permeability (via Cl/Br substitution) and stability (via F substitution or cyclic constraints), these

analogs mimic the potent analgesic effects of morphine without the high addiction potential

associated with alkaloid opioids.

Secondary Application: Diagnostic Imaging Iodinated enkephalins (e.g., using I-123 or I-124)

serve as PET/SPECT tracers to map opioid receptor density in neurodegenerative diseases,

providing a window into the "opioidergic" status of the brain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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